molecular formula C13H18BFO3 B1440887 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1314141-37-1

(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B1440887
CAS No.: 1314141-37-1
M. Wt: 252.09 g/mol
InChI Key: JMJGAHCXMCINOI-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: is a chemical compound with the molecular formula C13H18BFO3 . It is known for its unique structure, which includes a boronic ester group and a fluorine atom attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Properties

IUPAC Name

[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGAHCXMCINOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 3-fluorophenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .

Biology: In biological research, (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets .

Medicine: It can be used to synthesize novel therapeutic agents with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to its combination of a boronic ester group and a fluorine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications .

Biological Activity

The compound (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known by its CAS number 1469440-25-2, is a complex organic molecule featuring a fluorinated phenyl group and a boron-containing moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure

The structure of the compound can be represented as follows:

C17H25BFNO4S\text{C}_{17}\text{H}_{25}\text{BFNO}_4\text{S}

This indicates the presence of a fluorine atom, a boronic acid derivative, and a thiomorpholine dioxide group. The molecular weight is approximately 369.27 g/mol.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been noted to exhibit significant antiproliferative activity against multiple cancer cell lines.
  • Enzyme Inhibition : The compound's potential as an inhibitor for specific enzymes has been evaluated. Notably, it has shown reversible inhibition of CYP3A4, which is crucial for drug metabolism.
  • Apoptotic Induction : Certain analogs have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as caspase activation.

Anticancer Activity

A study investigating the anticancer effects of structurally related compounds found that those with modifications at the C–3 position of the benzofuran ring exhibited increased potency against various cancer cell lines. For example:

CompoundCell LineGI50 (µM)Mechanism
10hA5491.4Tubulin polymerization inhibition
10iHL-602.0Apoptosis induction via caspase activation

The findings suggest that modifications to the phenyl group can significantly enhance biological activity.

Enzyme Inhibition

Inhibition assays revealed that this compound and its derivatives exhibit selective inhibition of CYP450 enzymes:

EnzymeIC50 (µM)Type of Inhibition
CYP3A40.34Reversible
CYP1A4>5None

This selectivity is crucial for minimizing potential drug-drug interactions in therapeutic applications.

Apoptotic Induction

The compound has been shown to activate caspase pathways in treated cells:

CompoundConcentration (nM)Caspase Activation (fold increase)
22501.5
251003.0

This indicates that compounds similar to this compound can effectively trigger programmed cell death in malignant cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A series of compounds were tested against A549 lung cancer cells. The most potent derivative showed a significant reduction in cell viability at low concentrations.
  • Hepatocellular Carcinoma : Another study indicated that derivatives could inhibit tumor growth in xenograft models by inducing apoptosis and disrupting cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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